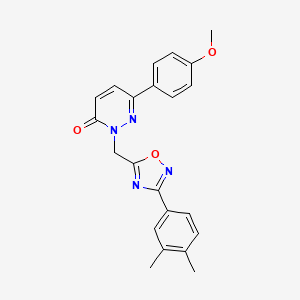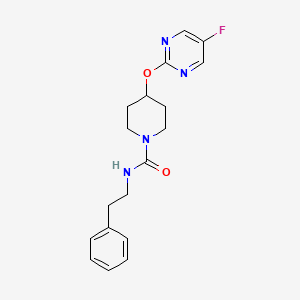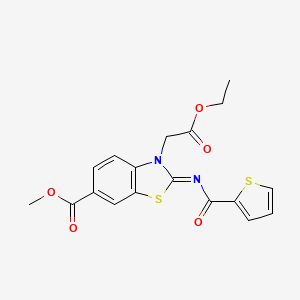![molecular formula C22H18FN3O2S B2696525 N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941967-98-2](/img/structure/B2696525.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide” is a compound that has been synthesized and studied for its potential antibacterial activity . It is a hybrid antimicrobial that combines the effect of two or more agents, making it a promising candidate for antibacterial therapeutic strategies .
Molecular Structure Analysis
The molecular structure of the compound was analyzed using 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz). The MS (ESI) m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties were analyzed using NMR and MS techniques . Its molecular weight fulfills the criteria of Lipinski’s rule of five, making it suitable for evaluation as a drug-like molecule .Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide have been synthesized and evaluated for their biological activities. For instance, thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of such compounds in antimicrobial and antituberculosis activity (V. U. Jeankumar et al., 2013). Similarly, substituted 2-aminobenzothiazoles derivatives were synthesized and evaluated for their docking properties and antimicrobial activity, highlighting the application of thiazole derivatives in combating microbial resistance (D. G. Anuse et al., 2019).
Fluorescence and Chemical Properties
Another area of research involves the fluorescence properties of related compounds, as demonstrated by the synthesis and study of Co(II) complexes of thiazole derivatives. These complexes exhibited fluorescence quenching with alizarin dye, suggesting applications in materials science and sensor development (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Furthermore, the intramolecular hydrogen bonding patterns in N-benzyl and N-(pyridin-2-ylmethyl) benzamides were investigated, contributing to our understanding of molecular interactions and stability (P. Du et al., 2009).
Anticancer Activity
Research on related compounds has also explored their anticancer activities. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity, demonstrating potential as anti-cancer agents (R. Kumbhare et al., 2014).
Mechanism of Action
The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . It has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound’s mechanism of action is distinctive when used in conjunction with a cell-penetrating peptide .
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-2-28-18-9-10-19-20(13-18)29-22(25-19)26(14-17-8-3-4-11-24-17)21(27)15-6-5-7-16(23)12-15/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABIZAGPUROSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2696443.png)
![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2696444.png)

![1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2696449.png)

![4-chloro-N-[(4-fluorophenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2696451.png)
![6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2696454.png)


![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)
![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2696464.png)
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696465.png)